molecular formula C11H11NO2 B106778 6-Methoxy-4-methylquinolin-2-ol CAS No. 5342-23-4

6-Methoxy-4-methylquinolin-2-ol

Cat. No. B106778
M. Wt: 189.21 g/mol
InChI Key: VGQWDNJRHAWUNX-UHFFFAOYSA-N
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Patent
US06479660B1

Procedure details

In a 250 ml, three-necked round bottom flask equipped with a mechanical stirrer, thermowatch, and addition funnel was placed glacial acetic acid (125 ml) and 6-methoxy-4-methyl-2-quinolone (15.78 g, 0.0834 moles). This was heated to 70° C., then a solution of sulfuryl chloride (13.5 g, 0.100 moles) and glacial acetic acid (10 ml) was added over 50 minutes. Reaction temperature held between 70-75° C. and product precipitated from solution about one third through the addition. The slurry was stirred for 15 minutes , then cooled to ambient temperature. Product was isolated by suction filtration followed by two 20 ml washes with acetic acid and one 50 ml wash with ethanol. Air dried yield is 17.9 g; purity by HPLC is 76.6 area % (contains 9.8% starting material and 12.8% over chlorinated product)
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:4]([Cl:18])=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14]

Inputs

Step One
Name
Quantity
15.78 g
Type
reactant
Smiles
COC=1C=C2C(=CC(NC2=CC1)=O)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
two
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml, three-necked round bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermowatch, and addition funnel
CUSTOM
Type
CUSTOM
Details
Reaction temperature
CUSTOM
Type
CUSTOM
Details
held between 70-75° C.
CUSTOM
Type
CUSTOM
Details
product precipitated from solution about one third through the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
Product was isolated by suction filtration
WASH
Type
WASH
Details
with acetic acid and one 50 ml wash with ethanol
CUSTOM
Type
CUSTOM
Details
Air dried yield is 17.9 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC=1C(=C2C(=CC(NC2=CC1)=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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